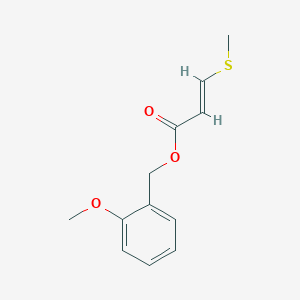
(2-methoxyphenyl)methyl (E)-3-methylsulfanylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isotachin is a sulfur-containing acrylate compound isolated from the liverwort Isotachis japonica. It is known for its unique chemical structure, which includes benzyl trans-β-methylthioacrylate and β-phenylethyl trans-β-methylthioacrylate
Preparation Methods
Synthetic Routes and Reaction Conditions
Isotachin can be synthesized through chemical and spectral methods. The synthesis involves the reaction of benzyl or β-phenylethyl alcohol with trans-β-methylthioacrylic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired acrylate compound.
Industrial Production Methods
While detailed industrial production methods for Isotachin are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain high-quality Isotachin.
Chemical Reactions Analysis
Types of Reactions
Isotachin undergoes various chemical reactions, including:
Oxidation: Isotachin can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert Isotachin to its corresponding alcohol derivatives.
Substitution: Isotachin can participate in substitution reactions where the acrylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the acrylate moiety.
Scientific Research Applications
Isotachin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.
Biology: Studied for its antifungal properties and potential use in controlling fungal infections.
Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
Isotachin exerts its effects primarily through its antifungal activity. The compound interacts with fungal cell membranes, disrupting their integrity and leading to cell death . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that Isotachin interferes with essential cellular functions in fungi.
Comparison with Similar Compounds
Isotachin is unique due to its sulfur-containing acrylate structure. Similar compounds include:
Isotachin A: Benzyl trans-β-methylthioacrylate.
Isotachin B: β-Phenylethyl trans-β-methylthioacrylate.
Isotachin C: 2,2-methoxybenzyl trans-β-methylthioacrylate.
Properties
CAS No. |
107584-57-6 |
|---|---|
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
(2-methoxyphenyl)methyl (E)-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C12H14O3S/c1-14-11-6-4-3-5-10(11)9-15-12(13)7-8-16-2/h3-8H,9H2,1-2H3/b8-7+ |
InChI Key |
QVZNPAXKNDLOKT-BQYQJAHWSA-N |
SMILES |
COC1=CC=CC=C1COC(=O)C=CSC |
Isomeric SMILES |
COC1=CC=CC=C1COC(=O)/C=C/SC |
Canonical SMILES |
COC1=CC=CC=C1COC(=O)C=CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


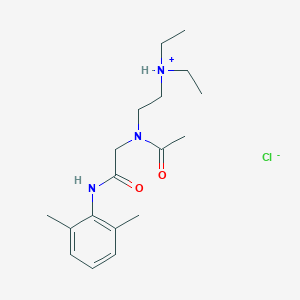
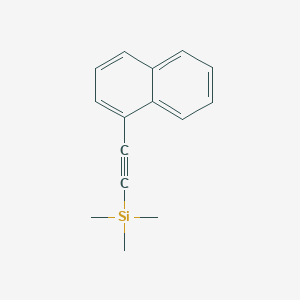
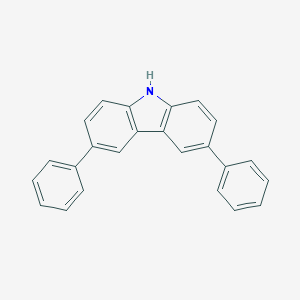

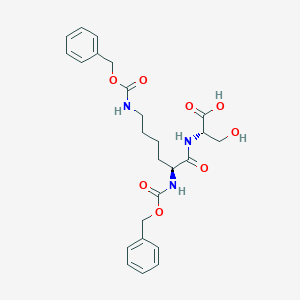
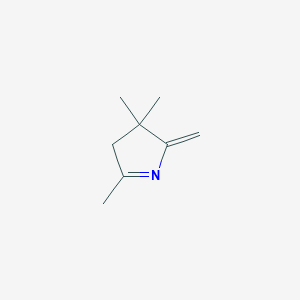
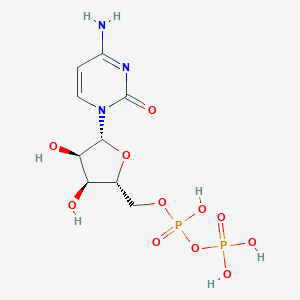
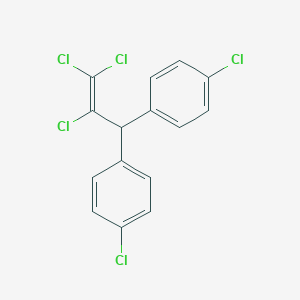
![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)
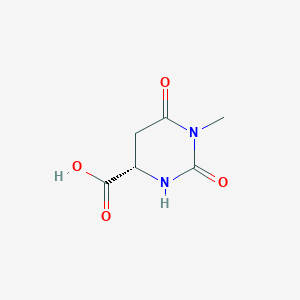
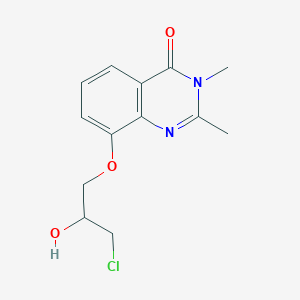
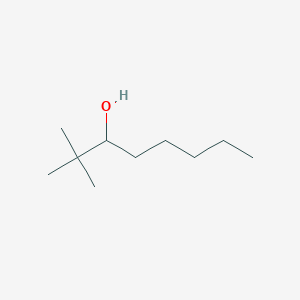
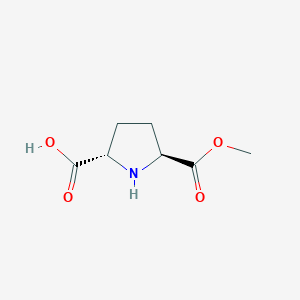
![2-[Bis(2-chloroethyl)amino]acetaldehyde](/img/structure/B34328.png)
